molecular formula C20H14BrN3O3 B352420 (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide CAS No. 328541-48-6

(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide

Cat. No.: B352420
CAS No.: 328541-48-6
M. Wt: 424.2g/mol
InChI Key: DAAHXSKYYQRYDK-UHFFFAOYSA-N
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Description

(E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide is a synthetic organic compound characterized by its complex structure, which includes a brominated oxoindoline moiety and a naphthalen-2-yloxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 2-(naphthalen-2-yloxy)acetohydrazide under acidic or basic conditions to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization to form the final product. This step may require specific catalysts or reagents to facilitate the reaction.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new analogs with different biological activities.

    Substitution: The bromine atom in the oxoindoline moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while substitution reactions can produce a range of substituted indoline compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential in various assays for its antimicrobial, antifungal, and anticancer activities. Researchers are investigating its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, (E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide is being studied for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The brominated oxoindoline moiety is believed to play a crucial role in binding to these targets, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(5-chloro-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide
  • (E)-N’-(5-fluoro-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide
  • (E)-N’-(5-methyl-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide

Uniqueness

The uniqueness of (E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide lies in its brominated oxoindoline moiety, which imparts distinct chemical and biological properties. Compared to its chloro, fluoro, and methyl analogs, the bromine atom may enhance its binding affinity to certain biological targets, potentially leading to more potent biological activities.

Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O3/c21-14-6-8-17-16(10-14)19(20(26)22-17)24-23-18(25)11-27-15-7-5-12-3-1-2-4-13(12)9-15/h1-10,22,26H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAHXSKYYQRYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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